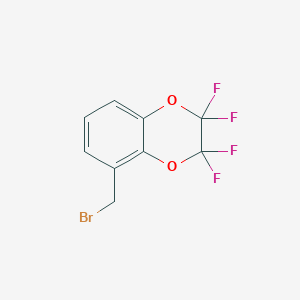
5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is an organic compound that features a bromomethyl group and four fluorine atoms attached to a benzodioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the bromination of a precursor compound. One common method is the bromination of 2,2,3,3-tetrafluoro-1,4-benzodioxane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted benzodioxane derivatives.
Oxidation: Benzodioxane carboxylic acids or aldehydes.
Reduction: 2,2,3,3-tetrafluoro-1,4-benzodioxane.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Medicine: Investigated for its potential use in radiolabeling and imaging studies due to the presence of fluorine atoms, which can be detected using positron emission tomography (PET).
Industry: Utilized in the production of specialty polymers and materials with enhanced properties such as increased resistance to solvents and chemicals.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various derivatives. The fluorine atoms in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with other chemical species.
Vergleich Mit ähnlichen Verbindungen
5-(Chloromethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity due to the difference in halogen atoms.
5-(Iodomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane: Contains an iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to the bromomethyl group.
2,2,3,3-Tetrafluoro-1,4-benzodioxane: Lacks the bromomethyl group, making it less reactive in substitution reactions but still useful as a fluorinated building block.
Uniqueness: 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is unique due to the presence of both bromomethyl and tetrafluorinated benzodioxane moieties
Eigenschaften
Molekularformel |
C9H5BrF4O2 |
|---|---|
Molekulargewicht |
301.03 g/mol |
IUPAC-Name |
5-(bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxine |
InChI |
InChI=1S/C9H5BrF4O2/c10-4-5-2-1-3-6-7(5)16-9(13,14)8(11,12)15-6/h1-3H,4H2 |
InChI-Schlüssel |
ZTEPMZUHKUJLEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


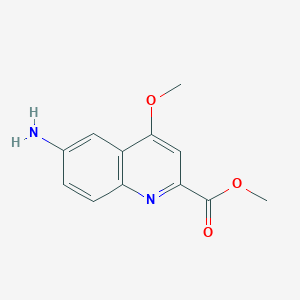

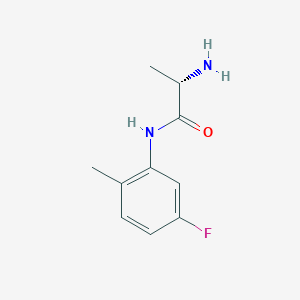
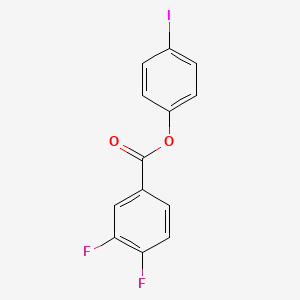
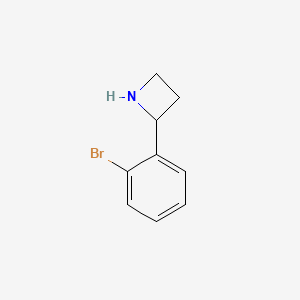
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)


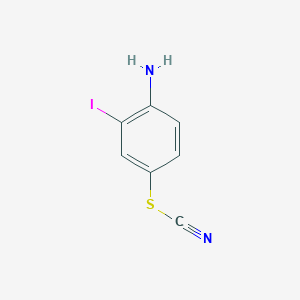

![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)


![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
